2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile
Overview
Description
2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is a chemical compound with the molecular formula C22H20ClN3O . It has a molecular weight of 377.9 g/mol . This compound is also known by other names such as Des [2’- (1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde and 4’- (2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile .
Synthesis Analysis
The synthesis of 2-butyl-4-chloro-5-formylimidazole, a key intermediate in the preparation of this compound, has been described in a patent . The process involves a condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. The final step involves reacting 2-butyl-1H-imidazole-5 (4H)-ketone with N,N-dimethylformamide in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound includes a 2-butyl-4-chloro-5-formylimidazole group attached to a biphenyl group via a methylene bridge . The imidazole ring contains a formyl group at the 5-position and a butyl group at the 2-position. The biphenyl group has a cyano group at the 2-position .Scientific Research Applications
DNA Binding Applications
The compound 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile shares structural similarities with the Hoechst family of compounds, known for their strong binding affinity to the minor groove of double-stranded B-DNA. Such compounds are extensively used as fluorescent DNA stains due to their ability to penetrate cells, making them invaluable in cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. They also find applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular studies for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthetic Utilities in Organic Chemistry
The synthesis and applications of structurally similar compounds have significant implications in organic chemistry. For instance, compounds like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of non-steroidal anti-inflammatory and analgesic materials, underscoring the value of structurally related compounds in pharmaceutical manufacturing and organic synthesis. The methodologies developed for these compounds highlight the potential for large-scale production and the exploration of more cost-effective and environmentally friendly synthesis routes (Qiu et al., 2009).
Medicinal Perspectives
The benzimidazole core, a component structurally related to this compound, plays a crucial role in medicinal chemistry. It's part of essential biomolecules like vitamin cobalamin and exhibits a plethora of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The versatility of this compound class, as highlighted in the synthesis and biological activities of mannich bases of benzimidazole derivatives, offers a vast landscape for the development of new therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile is believed to be specific enzymes or receptors involved in microbial cell wall synthesis. This compound, being a derivative of imidazole, likely targets bacterial enzymes such as transpeptidases, which play a crucial role in the cross-linking of peptidoglycan layers in bacterial cell walls .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the proper formation of the bacterial cell wall, leading to cell lysis and death. The presence of the imidazole ring enhances the binding affinity to the enzyme’s active site, making the inhibition more effective .
Biochemical Pathways
The inhibition of transpeptidases disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall integrity. This disruption leads to the accumulation of peptidoglycan precursors and ultimately causes cell wall weakening and bacterial cell death. The downstream effects include the activation of autolytic enzymes that further degrade the cell wall .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed widely in the body, with a preference for tissues with high bacterial load. Metabolism occurs primarily in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and infection control. The compound’s efficacy is reflected in its ability to clear bacterial infections and reduce symptoms associated with bacterial diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and absorption, while extreme temperatures could degrade its structure. Additionally, the presence of other medications or substances could either potentiate or inhibit its action through drug interactions .
This comprehensive overview highlights the potential of this compound as a promising antimicrobial agent, with a detailed understanding of its mechanism of action and pharmacokinetic properties.
: Synthesis and Characterization of Novel Schiff Bases Derived from 2-Butyl-4-chloro Imidazole : Synthesis and therapeutic potential of imidazole containing compounds
Properties
IUPAC Name |
2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHRPJKNDNURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127695 | |
Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-67-0 | |
Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124750-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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